Amine Basicity Modulation: 1.42 pKₐ Unit Reduction vs. Non-Fluorinated Cyclobutanamine
Gem-difluorination at the cyclobutane C3 position (β to the amine-bearing carbon) reduces the pKₐ of the protonated amine by 1.42 units relative to the non-fluorinated cyclobutanamine scaffold [1]. This value is experimentally measured (not predicted) for 3,3-difluorocyclobutanamine hydrochloride (12·HCl) and applies as a class-level inference to 1-(3,3-difluorocyclobutyl)ethan-1-amine, since the fluorine inductive effect operates through the cyclobutane ring independently of the exocyclic alkyl chain [1][2]. The 3,3-difluoro substitution pattern produces a 1.17-unit higher pKₐ than the 2,2-difluoro regioisomer (pKₐ 7.20), meaning that the target compound retains a higher fraction of free base at cytosolic pH (7.4) than the 2,2-isomer, with implications for passive membrane permeability and lysosomal trapping [1].
| Evidence Dimension | pKₐ of protonated amine (conjugate acid) |
|---|---|
| Target Compound Data | pKₐ ≈ 8.37 (inferred from 3,3-difluorocyclobutanamine·HCl; exact value for 1-(3,3-difluorocyclobutyl)ethan-1-amine not independently reported) |
| Comparator Or Baseline | Cyclobutanamine (non-fluorinated): pKₐ = 9.79; 2,2-Difluorocyclobutanamine: pKₐ = 7.20 |
| Quantified Difference | ΔpKₐ = −1.42 vs. non-fluorinated; ΔpKₐ = +1.17 vs. 2,2-difluoro regioisomer |
| Conditions | pH-metric titration of hydrochloride salts at 15 °C (Chernykh et al., J. Org. Chem. 2019, Figure 4) |
Why This Matters
The 1.42-unit pKₐ reduction directly alters the ionized/neutral amine ratio at physiological pH, which controls passive permeability, volume of distribution, and off-target ion-channel interactions—key parameters that procurement of a non-fluorinated analog cannot replicate.
- [1] Chernykh, A. V.; Melnykov, K. P.; Tolmacheva, N. A.; Kondratov, I. S.; Radchenko, D. S.; Daniliuc, C. G.; Volochnyuk, D. M.; Ryabukhin, S. V.; Kuchkovska, Y. O.; Grygorenko, O. O. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org. Chem. 2019, 84 (13), 8487–8496. View Source
- [2] Holovach, S.; Melnykov, K. P.; Skreminskiy, A.; et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chem. Eur. J. 2022, 28 (19), e202200331. View Source
